molecular formula C22H14BrN5O4 B11970887 6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline

6-bromo-2-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-4-phenylquinazoline

Cat. No.: B11970887
M. Wt: 492.3 g/mol
InChI Key: BTJJBVLNJVUSAU-BHGWPJFGSA-N
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Description

N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE is a synthetic organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Bromination: Introduction of the bromine atom at the 6-position of the quinazoline ring using brominating agents like N-bromosuccinimide (NBS).

    Condensation Reaction: The final step involves the condensation of the brominated quinazoline derivative with a nitro-benzodioxole hydrazine derivative under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromine atom could yield various substituted quinazoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE would depend on its specific biological target. Generally, quinazoline derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved might include inhibition of specific enzymes or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as anti-cancer agents.

    Hydrazine Derivatives: Compounds like isoniazid, used as an anti-tuberculosis drug.

Uniqueness

N-(6-BR-4-PH-QUINAZOLIN-2-YL)-N’-(NITRO-BENZO(1,3)DIOXOL-YLMETHYLENE)-HYDRAZINE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinazoline or hydrazine derivatives.

Properties

Molecular Formula

C22H14BrN5O4

Molecular Weight

492.3 g/mol

IUPAC Name

6-bromo-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-4-phenylquinazolin-2-amine

InChI

InChI=1S/C22H14BrN5O4/c23-15-6-7-17-16(9-15)21(13-4-2-1-3-5-13)26-22(25-17)27-24-11-14-8-19-20(32-12-31-19)10-18(14)28(29)30/h1-11H,12H2,(H,25,26,27)/b24-11+

InChI Key

BTJJBVLNJVUSAU-BHGWPJFGSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5)[N+](=O)[O-]

Origin of Product

United States

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